molecular formula C25H31N3O2 B6121382 2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol

2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol

Cat. No. B6121382
M. Wt: 405.5 g/mol
InChI Key: MXOZGQXHQQEDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol, also known as EBIO, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular and molecular processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol is not fully understood, but it is thought to act by increasing the activity of ion channels, particularly KCa channels. It has been shown to increase the open probability of KCa channels, leading to an increase in the influx of calcium ions into cells. This increase in calcium influx can activate a variety of downstream signaling pathways, leading to changes in cellular processes such as gene expression and cell proliferation.
Biochemical and Physiological Effects
2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects, including the activation of ion channels, modulation of cell signaling pathways, and regulation of gene expression. It has been shown to increase the activity of KCa channels, leading to an increase in the influx of calcium ions into cells. This increase in calcium influx can activate downstream signaling pathways, leading to changes in cellular processes such as gene expression and cell proliferation. 2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol has also been shown to inhibit the activity of voltage-gated potassium channels, leading to changes in the excitability of neurons.

Advantages and Limitations for Lab Experiments

2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol has several advantages for lab experiments, including its ability to activate specific ion channels and its ability to modulate cell signaling pathways. It is also a small molecule, making it easy to manipulate and study. However, there are also some limitations to using 2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol in lab experiments. For example, it can be difficult to control the concentration of 2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol in experiments, which can lead to variability in results. Additionally, the effects of 2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol can be influenced by other factors such as cell type and experimental conditions, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol. One area of research could be the development of more specific and potent KCa channel activators. Another area of research could be the development of more selective voltage-gated potassium channel inhibitors. Additionally, more research could be done to understand the mechanism of action of 2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol and its effects on cellular processes. Finally, more research could be done to understand the potential therapeutic applications of 2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol, particularly in the treatment of diseases such as cancer and neurological disorders.

Synthesis Methods

2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol can be synthesized using a variety of methods, including the reduction of 2-[1-(4-ethoxybenzyl)-4-(5-nitroisquinolin-2-yl)piperazin-2-yl]ethanol with palladium on carbon in ethanol. The compound can also be synthesized using other methods such as the reduction of 2-[1-(4-ethoxybenzyl)-4-(5-nitroisquinolin-2-yl)piperazin-2-yl]acetaldehyde with sodium borohydride in ethanol.

Scientific Research Applications

2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol has been used in a variety of scientific research applications, including the study of ion channels, cell signaling pathways, and gene expression. It has been shown to activate a variety of ion channels, including KCa3.1, KCa2.2, and KCa2.3 channels, which are involved in the regulation of cellular processes such as cell proliferation, migration, and apoptosis. 2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol has also been used to study the role of the cAMP signaling pathway in the regulation of gene expression, as well as the role of calcium signaling in the regulation of cellular processes.

properties

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]-4-(isoquinolin-5-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-2-30-24-8-6-20(7-9-24)17-28-14-13-27(19-23(28)11-15-29)18-22-5-3-4-21-16-26-12-10-25(21)22/h3-10,12,16,23,29H,2,11,13-15,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOZGQXHQQEDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol

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